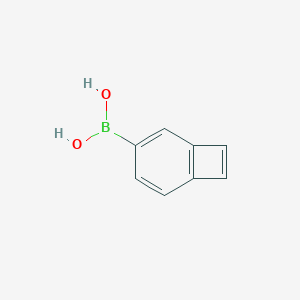

Benzocyclobutene-4-boronic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

3-bicyclo[4.2.0]octa-1(8),2,4,6-tetraenylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO2/c10-9(11)8-4-3-6-1-2-7(6)5-8/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRGWGIIPDTAHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=C2C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612196 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195730-31-5 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Benzocyclobutene 4 Boronic Acid and Its Functionalized Derivatives

Established Methods for Arylboronic Acid Preparation in Organic Synthesis

The synthesis of arylboronic acids is a cornerstone of modern organic chemistry, largely due to their extensive use in cross-coupling reactions. Several general methods are well-established for their preparation. wiley-vch.degoogle.com

One of the most common approaches involves the reaction of an organometallic reagent, such as an aryllithium or an aryl Grignard reagent, with a trialkyl borate (B1201080) ester (e.g., trimethyl borate or triisopropyl borate), followed by acidic hydrolysis. google.comorganic-chemistry.org The high reactivity of these organometallic species often necessitates low temperatures to prevent over-addition to the boron center. google.com

Transition metal-catalyzed C-H borylation has emerged as a powerful and atom-economical method. wikipedia.org Catalysts based on iridium and rhodium can directly convert aryl C-H bonds into C-B bonds using diboron (B99234) reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). google.comwikipedia.org The regioselectivity of these reactions is often governed by steric factors. wikipedia.org

The Miyaura borylation, a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent, is another widely used method. organic-chemistry.org This reaction tolerates a broad range of functional groups, making it highly versatile. google.com Additionally, Sandmeyer-type reactions, which convert arylamines to arylboronates via diazonium salts, provide a transition-metal-free alternative. orgsyn.org

| Method | Reagents | Key Features |

| Organometallic Route | Aryllithium or Aryl Grignard, Trialkyl borate | Well-established, often requires low temperatures. google.com |

| C-H Borylation | Arene, Diboron reagent, Ir or Rh catalyst | Direct functionalization of C-H bonds, sterically controlled. wikipedia.org |

| Miyaura Borylation | Aryl halide/triflate, Diboron reagent, Pd catalyst | High functional group tolerance. organic-chemistry.org |

| Sandmeyer-type | Arylamine, NaNO₂/acid, Diboron reagent | Transition-metal-free. orgsyn.org |

Targeted Synthesis of Benzocyclobutene-4-boronic Acid Precursors

Synthesis from 4-Bromobenzocyclobutene via Organometallic Intermediates

A primary precursor for this compound is 4-bromobenzocyclobutene. This key intermediate can be synthesized by the bromination of benzocyclobutene. chemicalbook.commdpi.com One reported method involves a biphasic bromination using elemental bromine in water, which helps to mitigate side reactions involving the acid-sensitive cyclobutene (B1205218) ring. mdpi.com

Once 4-bromobenzocyclobutene is obtained, it can be converted into the target boronic acid through the formation of an organometallic intermediate. A common strategy involves reacting 4-bromobenzocyclobutene with magnesium in a suitable solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding Grignard reagent. mdpi.com This organometallic species is then reacted with a borate ester, such as triisopropyl borate, followed by acidic workup to yield this compound. Another approach is the use of aryllithium intermediates, which are generated via lithium-halogen exchange at low temperatures and subsequently quenched with a borate ester. google.com

Modular Synthetic Approaches to Functionalized Benzocyclobutene-Boronates

Modern synthetic chemistry seeks modular and flexible methods to construct complex molecules. Several advanced strategies have been developed to build the functionalized benzocyclobutene-boron core, offering alternatives to the traditional precursor routes.

Palladium(II)-Catalyzed Oxidative Annulation of Arylboronic Acids with Alkenes for Benzocyclobutene Scaffold Construction

An innovative approach to constructing functionalized benzocyclobutenes involves a Palladium(II)-catalyzed formal [2+2] annulation of arylboronic acids with alkenes. dicp.ac.cnacs.orgnih.gov This method forges two carbon-carbon bonds of the cyclobutene ring in a single process. dicp.ac.cnacs.org The proposed mechanism initiates with the transmetalation of the Pd(II) catalyst with an arylboronic acid to form an aryl-palladium species. dicp.ac.cn This intermediate then undergoes migratory insertion with an alkene, followed by oxidation of the resulting alkyl-Pd(II) species to a transient Pd(IV) intermediate. dicp.ac.cnacs.orgnih.gov An intramolecular C-H activation of a neighboring aromatic C-H bond by this high-valent palladium species leads to a five-membered palladacycle. dicp.ac.cn Finally, reductive elimination forms the benzocyclobutene product and regenerates the Pd(II) catalyst. dicp.ac.cnacs.orgnih.gov This domino process is compatible with a wide array of functional groups on both the arylboronic acid and the alkene. dicp.ac.cn

| Catalyst System Component | Role/Observation |

| Pd(II) Source (e.g., Pd(OTf)₂(MeCN)₄) | Active catalyst precursor. dicp.ac.cn |

| Ligand (e.g., 5,5'-bis(trifluoromethyl)-2,2'-bipyridine) | Crucial for the reaction; its absence leads to side products. dicp.ac.cn |

| Oxidant (e.g., NFSI, Selectfluor) | Required to access the key Pd(IV) intermediate. dicp.ac.cnacs.orgnih.gov |

| Solvent (e.g., DCE) | Reaction medium. dicp.ac.cn |

Visible-Light-Driven Ring Contraction Methodologies for Cyclobutyl Boronic Esters

Photochemical methods offer unique pathways for accessing strained ring systems. A visible-light-driven, photo-induced radical-mediated ring contraction has been developed to synthesize cyclobutyl boronic esters from readily available five-membered ring alkenyl boronate complexes. bris.ac.uknih.gov The process is initiated by the addition of an electrophilic radical to the electron-rich alkenyl boronate complex, which generates an α-boryl radical. bris.ac.uknih.gov Subsequent one-electron oxidation triggers a ring-contracting 1,2-metalate rearrangement, yielding the cyclobutyl boronic ester. bris.ac.uknih.gov This methodology has been successfully extended to the preparation of benzo-fused cyclobutenes, demonstrating its potential for creating benzocyclobutene-boronate structures with high stereocontrol. bris.ac.uknih.gov

Metal-Free Heteroatom-Directed Borylation of Alkenyl C-H Bonds

In the quest for more sustainable synthetic methods, metal-free C-H activation strategies have gained prominence. An efficient metal-free approach for preparing bicyclic boronates involves the heteroatom-directed borylation of alkenyl C-H bonds. researchgate.net This strategy utilizes the directing ability of heteroatoms like oxygen, nitrogen, or sulfur within a substrate to guide the borylation of a nearby alkenyl C(sp²)-H bond. researchgate.netresearchgate.net The reaction typically employs a boron reagent in the absence of a transition metal catalyst, relying on the intrinsic reactivity guided by the directing group. researchgate.net This method offers good functional group compatibility and provides access to various cyclic and bicyclic boronate structures with high yields. researchgate.net While not a direct synthesis of the benzocyclobutene ring itself, this approach can be applied to substrates already containing the benzocyclobutene framework to install the boronic ester group in a directed manner.

Preparation of Benzocyclobutene-Based Monomers for High-Performance Polymer Applications

Benzocyclobutene (BCB)-based monomers are pivotal in the fabrication of high-performance polymers for microelectronics and other advanced applications due to the unique thermal ring-opening reaction of the BCB moiety. scispace.comresearchgate.netscispace.com This reaction proceeds at elevated temperatures (typically above 200°C) to form a highly reactive o-quinodimethane intermediate without the release of volatile byproducts, a significant advantage in microelectronic fabrication. scispace.comacs.org This intermediate readily undergoes Diels-Alder reactions or polymerizes to form a highly cross-linked, thermally stable, and chemically resistant network. scispace.comacs.orgkpi.ua

A prominent example of a BCB-based monomer is divinyltetramethylsiloxane-bis-benzocyclobutene (DVS-bis-BCB) . Its synthesis involves the palladium-catalyzed coupling of 4-bromobenzocyclobutene with divinyltetramethylsiloxane. acs.org The resulting DVS-bis-BCB can be partially polymerized, or "B-staged," to form processable oligomers. acs.org These oligomers, often formulated into solutions like the CYCLOTENE™ resins, can be spin-coated onto substrates and subsequently cured at temperatures above 200°C to yield a thermoset polymer with a low dielectric constant, low dissipation factor, and low water absorption. acs.orggoogle.comresearchgate.net

Another important class of BCB-based monomers are benzocyclobutene-terminated imides . These monomers are typically synthesized through the reaction of an amino-functionalized benzocyclobutene, such as 4-aminobenzocyclobutene or 1-aminomethyl benzocyclobutene, with various aromatic dianhydrides. researchgate.netresearchgate.netdtic.mil The resulting imide monomers often exhibit good solubility and lower melting points, facilitating their processing. researchgate.netresearchgate.net Upon thermal curing, they form highly cross-linked resins with exceptional thermal stability, high glass transition temperatures (Tg), and low dielectric constants. researchgate.netacs.org For instance, a novel cyano-containing BCB-terminated imide monomer was shown to cure at a lower temperature range of 150–200°C. researchgate.net

Recent research has also focused on designing multi-armed BCB-based monomers to create polymers with ultralow dielectric constants and low coefficients of thermal expansion (CTE). rsc.org For example, tri-armed BCB-based resins synthesized via Suzuki, Heck, and Sonogashira coupling reactions have demonstrated exceptional properties. rsc.org By incorporating branched architectures and rigid conjugated cores, these materials achieve a synergistic optimization of dielectric and thermomechanical properties. rsc.org

Detailed Research Findings

The properties of polymers derived from benzocyclobutene-based monomers are highly dependent on the monomer structure and the curing conditions. Research has demonstrated the ability to tune these properties for specific applications.

For DVS-bis-BCB based polymers (often referred to as CYCLOTENE), the curing process is critical. Cure times can range from a few minutes at 285°C to several hours at 205°C, and must be conducted in an oxygen-depleted atmosphere (<100 ppm) to prevent degradation. acs.org The fully cured polymer is a thermoset with excellent chemical resistance and a high Tg. acs.org The polymerization of DVS-bis-BCB proceeds via a [2+4] Diels-Alder reaction between the vinyl groups and the o-quinodimethane intermediate formed from the BCB ring opening. scispace.com

Benzocyclobutene-terminated imide resins exhibit impressive thermal and mechanical properties. Studies on novel BCB-terminated imide monomers have shown that the resulting resins can have tensile strengths exceeding 74.3 MPa, thermal decomposition temperatures (Td) above 466°C in a nitrogen atmosphere, and glass transition temperatures greater than 278°C. researchgate.net Furthermore, these materials demonstrate low dielectric constants (e.g., <3.07 at 1 MHz) and low water absorption. researchgate.net

The development of tri-armed BCB-based resins has led to materials with exceptionally low dielectric constants (as low as 1.83 at 1 kHz) and CTE values that closely match that of copper (16-19 ppm/°C), making them highly suitable for high-frequency electronic packaging. rsc.org These materials also exhibit outstanding thermal stability, with 5% weight loss occurring at temperatures above 500°C, and high mechanical strength. rsc.org

An all-hydrocarbon benzocyclobutene-encapsulated photoresist has been developed by copolymerizing divinylbenzene (B73037) (DVB) and styrene (B11656) (St), followed by functionalization with BCB. The properties of the resulting polymer, such as the dielectric constant, dielectric loss, and mechanical properties, were found to be tunable by adjusting the DVB content. acs.org Higher DVB content led to a higher cross-linking density, resulting in lower dielectric constants and improved mechanical strength. acs.org

Below are interactive data tables summarizing the properties of various high-performance polymers derived from benzocyclobutene-based monomers.

Table 1: Properties of Benzocyclobutene-Terminated Imide Resins

| Monomer Structure | Curing Temperature (°C) | Tensile Strength (MPa) | Thermal Decomposition (Td, °C in N₂) | Glass Transition (Tg, °C) | Dielectric Constant (@ 1MHz) | Water Absorption (%) |

|---|---|---|---|---|---|---|

| Imide from 1-aminomethyl BCB and various dianhydrides | 150-300 | >74.3 | >466 | >278 | <3.07 | <0.81 |

Data sourced from multiple research findings. researchgate.netresearchgate.net

Table 2: Properties of Tri-Armed Benzocyclobutene-Based Resins

| Monomer | Curing Peak (°C) | CTE (ppm/°C) | 5% Weight Loss Temp. (°C) | Dielectric Constant (k @ 1 kHz) | Elastic Modulus (GPa) |

|---|---|---|---|---|---|

| Ph-BCB | 188.97 (melt) | 30.01 | >500 | - | 7.4 |

| Ph-ene-BCB | 157.45 (melt) | 25.05 | >500 | - | 8.2 |

| Ph-yne-BCB | 187.76 (melt) | 19.23 | 641.6 | - | 10.0 |

| TPA-yne-BCB | - | - | 590.8 | 1.83 | - |

Data sourced from a study on tri-armed BCB-based resins. rsc.org

Table 3: Properties of All-Hydrocarbon Benzocyclobutene Photoresist (P-DVB-St)

| Polymer | DVB/St Ratio | CTE (ppm/°C) | Dielectric Constant (@ 10 MHz) |

|---|---|---|---|

| P1 | - | 63.19 | - |

| P2 | - | 53.44 | - |

Data sourced from a study on all-hydrocarbon BCB photoresists. acs.org

Advanced Reactivity Profiles and Mechanistic Elucidations of Benzocyclobutene 4 Boronic Acid

Intrinsic Reactivity of the Boronic Acid Moiety in Benzocyclobutene-4-boronic Acid

The boronic acid group, -B(OH)₂, is a cornerstone of modern organic chemistry, and its behavior in the context of the benzocyclobutene scaffold is of significant interest.

Lewis Acidity and Reversible Interactions with Hydroxyl-Containing Species

Boronic acids are known for their Lewis acidic character, which allows them to exist in equilibrium with their boronate forms in aqueous solutions. nih.gov This acidity is central to their ability to reversibly interact with hydroxyl-containing compounds, such as diols, to form cyclic boronic esters. cymitquimica.com This reversible covalent interaction is a key feature exploited in the design of sensors and other dynamic chemical systems. cymitquimica.combath.ac.uk The Lewis acidity of the boron atom in this compound facilitates the formation of a tetracoordinate boronate complex upon interaction with a Lewis base, a process that can be influenced by the electronic nature of the surrounding aromatic system. ru.nlresearchgate.net

The equilibrium between the trigonal planar boronic acid and the tetrahedral boronate species is a fundamental aspect of its chemistry. The formation of the boronate complex is often accompanied by a favorable rehybridization of the boron atom. bath.ac.uk This interaction is not limited to simple diols; boronic acids can also engage in interactions with other Lewis basic species.

Participation in Nucleophilic and Electrophilic Processes

The boron atom in this compound can participate in both nucleophilic and electrophilic reactions. cymitquimica.com While the empty p-orbital on the boron atom imparts Lewis acidity, allowing it to act as an electrophile, the boronate form can act as a nucleophile. This dual reactivity is a hallmark of boronic acid chemistry.

In its role as an electrophile, the boron center can be attacked by nucleophiles. Conversely, the formation of an "ate" complex, by the addition of a nucleophile to the boron atom, renders the organic substituent on the boron atom nucleophilic, enabling it to participate in a variety of carbon-carbon bond-forming reactions. scholaris.ca This nucleophilic character is famously exploited in the Suzuki-Miyaura cross-coupling reaction. Furthermore, the boron atom can stabilize an adjacent carbanion, influencing the regioselectivity of reactions. bris.ac.uk

Dynamic Reactivity of the Benzocyclobutene Core in this compound

The benzocyclobutene (BCB) core is a strained bicyclic system that exhibits unique reactivity, primarily driven by the release of ring strain. dicp.ac.cn

Thermal Electrocyclic Ring-Opening Reactions to o-Quinodimethanes

A defining characteristic of benzocyclobutenes is their propensity to undergo thermal electrocyclic ring-opening to generate highly reactive o-quinodimethane intermediates. rsc.orgresearchgate.netresearchgate.net This transformation typically occurs at elevated temperatures, often above 200°C, and is a key step in the application of BCB-based materials for polymerization and cross-linking. rsc.orgresearchgate.net The resulting o-quinodimethane is a transient species that can readily participate in a variety of subsequent reactions. researchgate.net The presence of substituents on the benzocyclobutene ring can influence the temperature at which this ring-opening occurs. For instance, electron-donating groups can facilitate the reaction. acs.org

The formation of the o-quinodimethane intermediate from this compound provides a powerful tool for constructing complex molecular architectures. This intermediate can be trapped in situ with various reagents, leading to the formation of new ring systems.

Cycloaddition Reactions (Thermal and Photochemical Inductions)

The o-quinodimethane intermediate generated from the ring-opening of this compound is a versatile diene for cycloaddition reactions, particularly the Diels-Alder reaction. researchgate.netias.ac.in This allows for the construction of polycyclic frameworks. ias.ac.in These cycloaddition reactions can be induced thermally, following the ring-opening of the benzocyclobutene core. researchgate.net

In addition to thermal induction, photochemical methods can also be employed to trigger cycloaddition reactions. For instance, flash photolysis of benzocyclobutenone has been shown to generate a vinylketene intermediate that can undergo [4+2] cycloaddition with various dienophiles. nih.gov While this specific example involves a benzocyclobutenone, it highlights the potential for photochemical activation in related benzocyclobutene systems. The o-quinodimethane generated from this compound can react with dienophiles to form Diels-Alder adducts, providing access to a wide range of complex molecules. rsc.orgresearchgate.net

Cross-Coupling Transformations Utilizing this compound

This compound is a valuable coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. cymitquimica.comresearchgate.net This reaction provides an efficient method for the formation of carbon-carbon bonds between the benzocyclobutene moiety and various aryl or vinyl halides or triflates. researchgate.netresearchgate.net

The Suzuki coupling of this compound with aryl dihalides has been utilized to synthesize bisbenzocyclobutene monomers, which are precursors to high-performance polymers. researchgate.net These reactions can often be carried out under mild conditions, including at room temperature, and in the presence of a suitable palladium catalyst and base. researchgate.netnih.gov The efficiency of these cross-coupling reactions makes this compound a key building block in the synthesis of functional materials.

Below is a table summarizing representative Suzuki-Miyaura coupling reactions involving this compound to produce biaryl bisbenzocyclobutene monomers.

| Entry | Aryl Dihalide | Product | Yield (%) |

| 1 | 1,4-Dibromobenzene | 1,4-Bis(benzocyclobuten-4-yl)benzene | 92 |

| 2 | 1,3-Dibromobenzene | 1,3-Bis(benzocyclobuten-4-yl)benzene | 96 |

| 3 | 4,4'-Dibromobiphenyl | 4,4'-Bis(benzocyclobuten-4-yl)biphenyl | 94 |

| Data sourced from a study on room temperature Suzuki couplings. researchgate.net |

Copper-Mediated Chan-Lam Coupling for Carbon-Heteroatom Bond Formation

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using arylboronic acids as the aryl source. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction is typically catalyzed by copper complexes and can often be performed at room temperature in the presence of air, offering a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org

The proposed mechanism for the Chan-Lam coupling involves the formation of a copper(II)-aryl complex through transmetalation of the arylboronic acid. nrochemistry.com This complex can then undergo disproportionation to form a key copper(III)-aryl intermediate. nrochemistry.com Reductive elimination from this Cu(III) species forges the desired carbon-heteroatom bond and regenerates a Cu(I) species, which is then reoxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. nrochemistry.com The reaction has been successfully applied to a wide range of substrates, including amines, alcohols, anilines, amides, and thiols. organic-chemistry.orgrsc.org Recent advancements have focused on developing more efficient catalyst systems, such as a square pyramidal copper complex, [Cu(DMAP)₄I]I, which has shown excellent catalytic activity for Chan-Lam couplings at room temperature with low catalyst loadings. rsc.org

Table 2: Substrate Scope in Copper-Mediated Chan-Lam Coupling

| Nucleophile | Arylating Agent | Catalyst | Conditions | Product | Reference |

| Amines, Amides | Arylboronic acids | [Cu(DMAP)₄I]I | Room Temp, MeOH | N-Aryl compounds | rsc.org |

| Thiols | Arylboronic acids | [Cu(DMAP)₄I]I | Room Temp, MeOH | S-Aryl compounds | rsc.org |

| N-nucleophiles | Arylboronic acids | Pyridyliminoarylsulfonate copper(II) complexes | 25 °C or 50 °C | N-Aryl compounds | researchgate.net |

| 2-Nitroimidazole | Arylboronic acids | Copper(II) complexes with phenanthroline-based ligands | Not Specified | N-Aryl-2-nitroimidazoles | nih.gov |

Photoinduced Electron Transfer and Radical-Mediated Pathways Involving Arylboronic Acids

In recent years, photoinduced electron transfer (PET) has emerged as a powerful strategy for generating aryl radicals from arylboronic acids under mild conditions. rsc.orgorganic-chemistry.org These reactions often utilize visible light and a photoredox catalyst to initiate the single-electron reduction of a suitable precursor, leading to the formation of the aryl radical. rsc.org This approach avoids the need for harsh reagents or high temperatures often associated with traditional radical generation methods.

One common pathway involves the formation of an electron donor-acceptor (EDA) complex between the arylboronic acid and a suitable partner, which upon photoexcitation, facilitates electron transfer to generate the aryl radical. organic-chemistry.org For example, 2-naphthol (B1666908) has been shown to mediate the photoinduced borylation of aryl halides, where a halogen-bonding complex acts as the EDA complex. organic-chemistry.org Another strategy involves the use of photocatalysts, such as phenothiazine, to enable the borylation of a wide range of haloarenes and other precursors under visible light. organic-chemistry.org

These photoinduced radical pathways have been applied to various transformations, including C-C, C-B, and C-F bond-forming reactions. rsc.org The ability to generate aryl radicals from readily available arylboronic acids under mild, light-driven conditions opens up new avenues for the synthesis of complex organic molecules.

Computational Chemistry and Mechanistic Investigations in this compound Chemistry

Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving benzocyclobutene derivatives and arylboronic acids. rsc.orgresearchgate.net DFT calculations allow for the detailed examination of reaction pathways, including the structures and energies of intermediates and transition states, providing insights that are often difficult to obtain through experimental methods alone. acs.orgrsc.org

In the context of the Suzuki-Miyaura cross-coupling, DFT studies have been instrumental in understanding the roles of various components in the catalytic cycle, such as the ligand, base, and solvent. acs.orgresearchgate.net For example, calculations have explored the oxidative addition, transmetalation, and reductive elimination steps, helping to identify the rate-determining step and the factors that influence it. acs.orgresearchgate.net DFT has also been used to investigate the mechanism of the Chan-Lam coupling, providing support for the involvement of a Cu(III) intermediate. rsc.org

Furthermore, DFT calculations have been employed to study the mechanochemistry of benzocyclobutene ring-opening reactions, revealing how applied mechanical forces can alter reaction pathways and lead to products that are not favored under thermal conditions. nsf.govrsc.org These computational studies provide a deeper understanding of the fundamental reactivity of benzocyclobutene-containing molecules and guide the design of new and more efficient synthetic methods.

Computational methods, particularly DFT, play a crucial role in understanding and predicting the stereochemical outcomes of catalytic reactions involving this compound and its derivatives. rsc.org The analysis of diastereoselectivity and enantioselectivity is vital for the synthesis of chiral molecules with specific three-dimensional arrangements, which is of paramount importance in fields like medicinal chemistry and materials science.

For instance, in the context of Suzuki-Miyaura cross-coupling, DFT calculations can be used to model the transition states leading to different stereoisomers, allowing for the rationalization of observed selectivities. rsc.org By comparing the energies of these transition states, researchers can identify the factors that control the stereochemical outcome, such as steric hindrance, electronic effects, and non-covalent interactions between the substrate, catalyst, and ligands.

Recent research has demonstrated the modular and diastereoselective synthesis of densely functionalized benzocyclobutene scaffolds through a sequential copper- and palladium-catalyzed process. manchester.ac.uk The diastereoselectivity of these reactions was confirmed by NMR analysis and, in some cases, X-ray crystallography. manchester.ac.uk Furthermore, enantioselective conditions have been developed for these protocols, highlighting the potential for synthesizing enantioenriched benzocyclobutene-containing peptides. manchester.ac.uk The development of enantioselective Suzuki-Miyaura reactions for the desymmetrization of vicinal bis(boronic) esters provides a powerful route to nonracemic substituted carbocycles and heterocycles. nih.gov Computational studies are instrumental in understanding the origin of stereoselectivity in these complex catalytic systems, paving the way for the design of new and more effective chiral catalysts and ligands.

Radical Trapping Experiments and Spectroscopic Characterization of Intermediates

To elucidate the mechanistic pathways of reactions involving this compound and its derivatives, researchers employ radical trapping experiments and advanced spectroscopic techniques. These methods are crucial for detecting and characterizing transient radical intermediates, thereby providing direct evidence for proposed reaction mechanisms, such as those involving single-electron transfer (SET) processes.

Radical trapping experiments are designed to intercept short-lived radical species by using a "radical trap" molecule, which reacts with the intermediate to form a stable, readily identifiable product. The choice of the radical trap is critical, with stable nitroxide radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) being commonly used. When introduced into a reaction suspected of proceeding via a radical pathway, the presence of a trapping agent can lead to a significant decrease in the yield of the expected product or complete inhibition of the reaction. rsc.org Concurrently, the formation of a new adduct between the radical intermediate and the trap provides strong evidence for the radical's existence.

For instance, in studies of related bicyclobutane (BCB) reactions, the introduction of TEMPO resulted in the complete cessation of the primary reaction pathway. Instead, a TEMPO-adduct was isolated in high yield, confirming that the transformation proceeds through a radical intermediate. rsc.org

While radical trapping provides indirect evidence, the direct observation and characterization of radical intermediates are achieved through spectroscopic methods, primarily Electron Paramagnetic Resonance (EPR) spectroscopy. syntechinnovation.comnih.gov EPR is a highly specific technique that detects species with unpaired electrons, such as free radicals. syntechinnovation.com In many cases, the radical intermediates in benzocyclobutene reactions are too transient to be observed directly. To overcome this, the technique of spin trapping is often used in conjunction with EPR spectroscopy. nih.gov This involves the addition of a nitrone-based spin trap, such as N-tert-butyl-α-phenylnitrone (PBN), which reacts with the transient radical to form a more persistent nitroxide radical adduct whose EPR spectrum can be readily measured and analyzed. researchgate.net

The analysis of the resulting EPR spectrum provides a wealth of information. The g-value and, more importantly, the hyperfine coupling constants (hfc) of the spectrum are characteristic of the specific radical that was trapped. nih.govresearchgate.net This allows for the unambiguous identification of the transient intermediate. Studies on boronate complexes reacting with radical sources have successfully used this method to provide direct spectroscopic evidence of radical formation. For example, the reaction of a boronate complex with a trifluoromethyl radical source in the presence of PBN generated a stable radical adduct. The EPR spectrum of this adduct was recorded, and its specific parameters confirmed the interception of the trifluoromethyl radical, supporting a SET mechanism. researchgate.net

Interactive Table 1: Representative Radical Trapping Experiment Outcome This table illustrates a typical result from a radical trapping experiment designed to probe the mechanism of a bicyclobutane reaction.

| Reactant | Radical Trap | Condition | Observation | Yield of Trapped Adduct |

|---|

Data sourced from research on photochemical radical ring-opening reactions of bicyclobutanes. rsc.org

Interactive Table 2: Spectroscopic Data for a Trapped Radical Intermediate This table presents the EPR spectroscopic parameters for a radical adduct formed by trapping a trifluoromethyl radical with PBN during a reaction involving a boronate complex.

| Spin Trap | Trapped Radical | g-value | Hyperfine Coupling Constant (aN) | Hyperfine Coupling Constant (aH) | Hyperfine Coupling Constant (aF) |

|---|

Data sourced from EPR spectrum analysis in a study on trifluoromethyl-radical-induced coupling of boronic esters. researchgate.net

Applications in Complex Organic Synthesis and Synthetic Methodology Development

Benzocyclobutene-4-boronic Acid as a Key Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient pathway to molecular complexity from simple precursors in a single step. This compound is a valuable component in such reactions. Boronic acids, in general, are recognized as suitable functional groups for MCRs, allowing for the derivatization of complex scaffolds like steroids. grafiati.com

The application of boronic acids has been demonstrated in photoredox-catalyzed four-component reactions, where they serve as effective alkylating agents. In one such strategy, a one-pot aminoalkylation of styrene (B11656) derivatives uses boronic acids or their pinacol (B44631) esters as radical precursors to generate complex secondary amines. This process highlights the dual role of imines as both substrates and activators for the boronic acid derivatives. The Petasis reaction, a well-known MCR, has also been adapted to a photoredox-catalyzed format using alkyl boronic acids to create highly substituted structures. researchgate.net

A modular copper- and palladium-catalyzed sequential reaction provides another example of a multi-component strategy to access densely functionalized benzocyclobutene derivatives. manchester.ac.uk This method assembles an imine, an allene, and a diboron (B99234) precursor, showcasing how multiple components can be brought together to construct the benzocyclobutene core. manchester.ac.uk Furthermore, the electrophilic nature of arynes, which can be generated from benzocyclobutene precursors, allows for their use in MCRs to construct functionalized arenes and benzo-fused heterocycles. grafiati.com The ability to generate transient, reactive boronic acids in situ from diazo compounds and other boronic acids has also enabled iterative carbon-carbon bond-forming sequences, representing a controlled, multi-step approach to building molecular complexity. core.ac.uknih.gov

Table 1: Examples of Multi-Component Reactions Involving Boronic Acid Derivatives

| Reaction Type | Key Components | Product Type | Catalyst/Conditions | Reference |

| Photoredox Aminoalkylation | Styrene derivative, Amine, Aldehyde, Boronic acid | Complex secondary amine | Organophotoredox catalyst, Visible light | |

| Photoredox Petasis Reaction | Amine, Aldehyde, Alkyl boronic acid | Highly substituted amines | Iridium photocatalyst, Blue light | researchgate.net |

| Modular Assembly/Cyclization | Imine, Allene, Diboron precursor | Functionalized benzocyclobutene | Copper and Palladium catalysts | manchester.ac.uk |

Strategizing Carbon-Carbon and Carbon-Heteroatom Bond Formations

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. sigmaaldrich.com this compound is a key reagent in this domain, primarily through the Suzuki-Miyaura coupling reaction to form C-C bonds. cymitquimica.com This reaction is a cornerstone of modern synthesis, valued for its reliability and functional group tolerance. sigmaaldrich.com

A notable strategy involves an intramolecular Pd-catalyzed Suzuki-Miyaura coupling to form the four-membered ring of the benzocyclobutene scaffold itself. manchester.ac.uk This highlights the versatility of the boronic acid group in strategic ring-closing reactions. Beyond C-C bonds, benzocyclobutene-boronic acid derivatives are instrumental in forming C-X bonds. For instance, bicyclo[1.1.0]butyl pinacol boronic ester (BCB-Bpin), a related strained structure, reacts with a variety of heteroatom nucleophiles, including alcohols, thiols, and sulfonamides, to create new C-O, C-S, and C-N bonds, respectively. bris.ac.uk This process is regioselective, with the reaction occurring exclusively at the α-position to the boron group. bris.ac.uk The development of tetracoordinate boron intermediates is central to many of these transformations, enabling unconventional bond formations. researchgate.net

The Chan-Evans-Lam coupling represents another important C-X bond-forming reaction, typically involving the copper-catalyzed coupling of boronic acids with amines or alcohols. ucl.ac.uk These methods underscore the broad utility of the boronic acid functional group in forging critical linkages in complex molecules.

Table 2: Bond Formation Strategies Using Benzocyclobutene Boronic Acid Derivatives

| Reaction Name | Bond Type | Key Reactants | Catalyst | Product | Reference |

| Suzuki-Miyaura Coupling | C-C | This compound, Aryl halide | Palladium | Biaryl compound | cymitquimica.com |

| Intramolecular Suzuki-Miyaura | C-C | Aryl bromide vinyl boronate | Palladium | Benzocyclobutene | manchester.ac.uk |

| Nucleophilic Addition | C-O, C-S, C-N | BCB-Bpin, Alcohol/Thiol/Amine | Base (e.g., Cs₂CO₃) | Cyclobutyl ether/thioether/amine | bris.ac.uk |

| Chan-Evans-Lam Coupling | C-O, C-N | Boronic acid, Alcohol/Amine | Copper | Aryl ether/amine | ucl.ac.uk |

Development of Stereoselective Transformations for Benzocyclobutene Derivatives

The synthesis of chiral benzocyclobutene derivatives with high stereocontrol is a significant challenge and an area of active research, as the stereochemistry can be crucial for biological activity. nih.govnsf.gov Several strategies have been developed to address this challenge.

One successful approach is a modular and stereoselective copper- and palladium-catalyzed sequence that yields densely functionalized benzocyclobutenes from imines, allenes, and diboron precursors. manchester.ac.uk This method has shown promise for enantioselective synthesis, providing access to chiral benzocyclobutene-containing peptides. manchester.ac.uk Another key strategy involves the stereoselective [2+2] cycloaddition of chiral allenic ketones and alkenes, which can produce highly substituted, chiral benzocyclobutene derivatives. nih.gov

Furthermore, a catalytic enantioselective synthesis of benzocyclobutenols has been achieved through a sequential process involving the enantioselective reduction of a ketone followed by a diastereospecific iridium-catalyzed C–H silylation. rsc.org The thermal electrocyclic ring-opening of benzocyclobutenes to o-quinodimethanes is also a stereoselective process, proceeding via a conrotatory pathway, which has implications for subsequent cycloaddition reactions. researchgate.net These methods represent significant progress in controlling the three-dimensional architecture of benzocyclobutene-containing molecules.

Table 3: Stereoselective Synthesis of Benzocyclobutene Derivatives

| Method | Key Transformation | Stereocontrol | Catalyst System | Reference |

| Modular Assembly | Cu-catalyzed borylative coupling / Pd-catalyzed cyclization | Diastereoselective / Enantioselective | Copper / Palladium | manchester.ac.uk |

| [2+2] Cycloaddition | Allenic ketone + alkene | Stereoselective | Not specified | nih.gov |

| Sequential Reduction/C-H Silylation | Ketone reduction / C-H functionalization | Enantioselective / Diastereospecific | Ruthenium / Iridium | rsc.org |

Functionalization of Challenging Aromatic and Cyclic Frameworks

This compound and related reagents are pivotal in the functionalization of complex molecular frameworks. The C–H activation/functionalization strategy is a powerful tool for this purpose, allowing for the direct conversion of C-H bonds into new C-C or C-X bonds in a step-economic manner. organic-chemistry.org

A palladium-catalyzed intramolecular C(sp²)–H functionalization of bromoaryl aldonitrones has been developed to synthesize previously inaccessible benzocyclobutenone-derived ketonitrones. acs.org This method demonstrates how the benzocyclobutene ring can be constructed onto an existing aromatic system through C-H activation. Similarly, benzocyclobutenes can be synthesized by the palladium-catalyzed C-H activation of methyl groups on aryl bromides. organic-chemistry.org

Beyond forming the ring itself, the benzocyclobutene framework can be further modified. For example, the gem-dimethyl group of a benzocyclobutenone can be functionalized via a carbonyl-directed C–H activation, leading to enantioenriched α-quaternary benzocyclobutenones while preserving the strained four-membered ring. rsc.org Boron-directed ortho-functionalization of aromatic rings is another powerful strategy that enables the precise, regioselective installation of various functional groups onto aromatic frameworks. gu.se These advanced methodologies allow for the late-stage functionalization of complex molecules, which is highly valuable in medicinal chemistry and materials science.

Catalytic Dimensions of Boronic Acids and Their Derivatives, with Relevance to Benzocyclobutene 4 Boronic Acid

Organocatalytic Applications of Boronic Acids

Boronic acid catalysis (BAC) has become a powerful strategy for the direct functionalization of hydroxyl groups, circumventing the need for wasteful stoichiometric activating agents like halides or sulfonates. rsc.orgresearchgate.netualberta.ca This approach enhances atom economy and promotes milder reaction conditions. rsc.orgresearchgate.net

Boronic acids can activate hydroxy-containing compounds, such as alcohols and carboxylic acids, through two principal mechanisms: electrophilic and nucleophilic activation. researchgate.netnih.gov

Electrophilic Activation: In this mode, boronic acids, particularly those that are highly electron-deficient (e.g., pentafluorophenylboronic acid), act as Lewis acids to activate alcohols. researchgate.netresearchgate.net This activation polarizes the C–O bond, facilitating the formation of carbocation intermediates that can be trapped by various nucleophiles. rsc.orgresearchgate.netnih.gov This pathway is effective for reactions like Friedel-Crafts-type alkylations using benzylic, allylic, or propargylic alcohols. ualberta.canih.gov The catalytic efficiency in this mode is often correlated with the pKa of the boronic acid; a lower pKa leads to a more stable hydroxyboronate anion upon C-O activation. researchgate.net

Nucleophilic Activation: In contrast, the nucleophilic activation of polyols, such as diols and saccharides, proceeds through the formation of an anionic, tetrahedral boronate adduct. researchgate.netresearchgate.net This complexation increases the oxygen-centered nucleophilicity of the substrate, enabling reactions like regioselective glycosylation or monophosphorylation of vicinal diols. researchgate.netnih.govresearchgate.net

The specific mechanism—electrophilic or nucleophilic—is highly dependent on the substrate and the electronic properties of the boronic acid catalyst. researchgate.netresearchgate.net Researchers have developed unified catalyst scaffolds, such as benzoxazaborines, that can be tuned to achieve either mode of activation. nih.govresearchgate.net

Table 1: Modes of Boronic Acid Catalysis in Hydroxy Group Activation

| Activation Mode | Mechanism | Substrate Type | Catalyst Feature | Typical Reaction |

|---|---|---|---|---|

| Electrophilic | Formation of carbocation intermediate via C-O bond polarization. rsc.orgnih.gov | Activated alcohols (benzylic, allylic). nih.gov | Electron-deficient (e.g., fluorinated arylboronic acids). researchgate.netresearchgate.net | Friedel-Crafts alkylation, dehydrative etherification. nih.gov |

| Nucleophilic | Formation of an anionic tetrahedral boronate adduct. researchgate.netresearchgate.net | Polyols (diols, saccharides). researchgate.netresearchgate.net | Forms stable cyclic boronates. | Regioselective acylation, glycosylation. nih.gov |

Direct dehydrative condensation of carboxylic acids and amines is the most atom-economical method for amide bond formation, with water as the sole byproduct. jimcontent.comrsc.org Boron-based catalysts, especially arylboronic acids, have proven highly effective for this transformation, which is crucial in the synthesis of pharmaceuticals and peptides. jimcontent.comacs.org

The generally accepted mechanism begins with the reaction between the boronic acid and a carboxylic acid to form an (acyloxy)boron intermediate. rsc.org This intermediate formation is an equilibrium reaction, making the removal of water, often with molecular sieves or azeotropic reflux, critical for driving the reaction forward. jimcontent.comrsc.org The activated carboxylic acid within the (acyloxy)boron species then reacts with an amine to form the amide bond and regenerate the catalyst. rsc.org

Early work by Yamamoto and Ishihara demonstrated that electron-deficient arylboronic acids, such as 3,4,5-trifluorobenzeneboronic acid, could catalyze amidation. rsc.orgacs.org Since then, significant research has focused on developing more efficient catalysts. acs.org Key advancements include:

Cooperative Catalysis: The use of a nucleophilic co-catalyst, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), alongside an arylboronic acid can accelerate the reaction by generating a more active cationic intermediate. nih.gov

Specialized Catalysts: For challenging substrates like poorly nucleophilic anilines, thioether-substituted biphenylboronic acids have been developed. rsc.org For peptide synthesis, where suppressing racemization is paramount, catalysts like gem-diboronic acids have been introduced. nih.govacs.org These catalysts can effectively activate α-amino acids with various N-protecting groups (Boc, Cbz, Fmoc) and lead to dipeptides with low epimerization. nih.govacs.org

Hydroxy-Directed Condensation: Diboronic acid anhydride (B1165640) catalysts have been used for the direct peptide bond formation from β-hydroxy-α-amino acids, demonstrating high chemoselectivity. acs.org This approach has been extended to the synthesis of tripeptides and oligopeptides. jst.go.jp

Table 2: Selected Boronic Acid Catalysts for Dehydrative Amidation

| Catalyst Type | Example Catalyst | Application | Key Feature |

|---|---|---|---|

| Electron-Deficient Arylboronic Acid | 3,4,5-Trifluorobenzeneboronic acid | General Amidation | Initial demonstration of BAC for amidation. rsc.org |

| Thioether-Substituted Arylboronic Acid | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | General Amidation, Dipeptide Synthesis | Effective at room temperature; good for aliphatic and heteroaromatic acids. rsc.orgnih.gov |

| Cooperative System | 2,4-Bis(trifluoromethyl)phenylboronic acid + DMAPO | Amidation of (poly)conjugated carboxylic acids | Cooperative catalysis enhances reaction rates. rsc.orgnih.gov |

| gem-Diboronic Acid | Phenol-substituted alkane-gem-diboronic acid | Peptide Synthesis | Suppresses epimerization, compatible with various protecting groups. acs.org |

| Diboronic Acid Anhydride | (Not specified) | Peptide synthesis from β-hydroxy-α-amino acids | High chemoselectivity for hydroxy-directed reactions. acs.org |

Photocatalytic Systems Involving Arylboronic Acids

Visible-light photoredox catalysis has provided new avenues for leveraging arylboronic acids, not as catalysts, but as substrates for generating valuable intermediates under mild conditions.

The conversion of arylboronic acids to phenols is a fundamental transformation. rsc.org While traditional methods often require harsh oxidants like hydrogen peroxide or oxone in stoichiometric amounts, photocatalytic systems offer a greener alternative using molecular oxygen from the air as the terminal oxidant. rsc.orgnih.gov

This process typically involves a photosensitizer (photocatalyst) that, upon irradiation with visible light, initiates an electron transfer cascade. researchgate.netresearchgate.net A plausible mechanism involves the excited photocatalyst reacting with molecular oxygen to generate a superoxide (B77818) radical anion (O₂·⁻). researchgate.net This reactive oxygen species then reacts with the arylboronic acid to initiate the hydroxylation process, ultimately yielding the corresponding phenol. researchgate.netresearchgate.net A variety of photocatalysts have been successfully employed, including organic dyes, metal complexes, and flavin derivatives. rsc.orgresearchgate.netmdpi.com This method is valued for its mild conditions and broad functional group tolerance. rsc.org

Table 3: Examples of Photocatalysts for Aerobic Hydroxylation of Arylboronic Acids

| Photocatalyst Class | Example | Light Source | Key Feature |

|---|---|---|---|

| Flavin Derivative | 10-Dodecyl-3,7,8-trimethyl-isoalloxazine | White light | Biomimetic, organocatalytic, can be performed in water. rsc.org |

| Metal Complex | [Ru(bpy)₃]²⁺, Cr(III) Polypyridine Complexes | Visible/Red Light | Efficient electron transfer properties. researchgate.net |

| Organic Dye | Methylene Blue, Eosin Y, Rose Bengal | Visible Light | Metal-free, readily available photosensitizers. researchgate.net |

| Porphyrin Complex | Co(II)TCPP immobilized on chitosan | Blue Light | Eco-friendly catalyst, stable for photo-irradiation. mdpi.com |

Visible-light photoredox catalysis has emerged as a premier method for generating carbon-centered radicals from stable precursors, including boronic acids. researchgate.netacs.org These radicals are highly valuable intermediates for forming C-C and C-heteroatom bonds. nih.gov

The general strategy involves the single electron transfer (SET) from a boronic acid derivative to a photoexcited catalyst. rsc.org To facilitate this, the boronic acid is often converted in situ to a more easily oxidized species, such as a borate (B1201080) complex, by adding a base or forming a catechol ester. researchgate.netnih.gov The resulting carbon-centered radical (alkyl or aryl) can then participate in a variety of reactions, such as conjugate addition to Michael acceptors. researchgate.netacs.org Bio-inspired flavin photocatalysts have been shown to be particularly effective for this transformation in aqueous media, highlighting the green chemistry potential of this method. researchgate.netacs.org This approach allows for the conversion of a wide range of aliphatic and aromatic boronic acids into their corresponding radicals under exceptionally mild conditions. researchgate.net

Role of Benzocyclobutene-4-boronic Acid as Substrates in Transition Metal-Catalyzed Processes

While the preceding sections focused on the catalytic roles of boronic acids, this compound is primarily valued as a specialized building block or substrate in transition metal-catalyzed reactions. Its unique strained four-membered ring fused to a benzene (B151609) core makes it a precursor to a variety of complex molecules.

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. tcichemicals.comlibretexts.org This palladium-catalyzed reaction is one of the most powerful methods for C-C bond formation, coupling an organoboron compound with an organic halide or triflate. tcichemicals.comorganic-chemistry.org In this context, this compound serves as the organoboron partner, allowing for the direct installation of the benzocyclobutene moiety onto various aromatic or vinylic scaffolds. researchgate.net

This methodology is used to synthesize 3,6-diaryl benzocyclobutene derivatives, which can serve as monomers for advanced polymers. researchgate.net The reaction is also key to generating a wide array of pharmacologically relevant molecules and complex polycyclic aromatic systems. researchgate.netrsc.org The inherent ring strain of the benzocyclobutene unit can also be harnessed in subsequent transformations, where ring-opening can lead to reactive ortho-quinodimethane intermediates for cycloaddition reactions. nih.gov Furthermore, related benzocyclobutene structures are used in nickel-catalyzed Catellani-type reactions to produce fused polycyclic systems. rsc.org

Table 4: Representative Suzuki-Miyaura Coupling using an Arylboronic Acid Substrate

| Reactant A (Boronic Acid) | Reactant B (Halide) | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Aryl Bromide / Iodide | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, KF | Toluene, Dioxane, DMF | Biaryl derivative containing a benzocyclobutene unit. |

| This compound | Vinyl Halide | PdCl₂(dppf) | K₃PO₄ | THF/Water | Styrenyl-benzocyclobutene derivative. |

| This compound | Heteroaryl Chloride | Buchwald or NHC Ligand + Pd catalyst | Cs₂CO₃ | Toluene | Heteroaryl-substituted benzocyclobutene. |

This table represents typical conditions for Suzuki-Miyaura reactions. Specific conditions may vary based on the exact substrates and desired product. tcichemicals.comlibretexts.orgorganic-chemistry.org

Palladium-Catalyzed Annulation and Cross-Coupling Strategies

Palladium catalysis offers powerful and versatile methods for constructing complex molecular architectures from simple precursors. nih.gov In the context of benzocyclobutene (BCB) synthesis, palladium-catalyzed annulation and cross-coupling reactions utilizing boronic acids are particularly significant strategies. These methods allow for the modular and efficient assembly of the strained BCB core. dicp.ac.cnmanchester.ac.uk

One prominent strategy is the palladium(II)-catalyzed formal [2+2] annulation between arylboronic acids and alkenes. This method forges two carbon-carbon bonds of the cyclobutene (B1205218) core in a single operation. The reaction is proposed to proceed through an intermolecular carbopalladation, followed by oxidation of the palladium center, intramolecular C(sp²)-H activation, and finally, a C-C bond-forming reductive elimination from a high-valent palladacycle. A key aspect of this process is the kinetically competent oxidation of the alkylPd(II) intermediate to an alkylPd(IV) species, which prevents the formation of common Heck adducts. dicp.ac.cn This approach is notable for its compatibility with a wide array of functional groups and its ability to proceed without a chelating directing group on the alkene substrate. dicp.ac.cn

Another sophisticated approach involves a sequential copper- and palladium-catalyzed process to construct densely functionalized benzocyclobutenes. This modular strategy begins with a copper-catalyzed borylative coupling of imines, allenes, and a diboron (B99234) precursor like bis(pinacolato)diboron (B136004) (B₂pin₂). The resulting vinyl boronate intermediate then undergoes an efficient intramolecular palladium-catalyzed Suzuki-Miyaura cyclization to form the benzocyclobutene ring. manchester.ac.uk This sequence demonstrates the power of combining different catalytic systems to achieve complex transformations and has been successfully applied to the synthesis of chiral BCBs and BCB-containing dipeptides. manchester.ac.uk

The Suzuki-Miyaura coupling is a cornerstone of palladium-catalyzed cross-coupling. nobelprize.orgorganic-chemistry.org this compound and its ester derivatives are key substrates in these reactions. For instance, 4-bromobenzocyclobutene can be converted to its corresponding boronate ester via a Miyaura borylation using bis(pinacolato)diboron in the presence of a palladium catalyst. rsc.org This boronate ester can then be used in subsequent Suzuki coupling reactions to attach various aryl or other organic groups, creating more complex benzocyclobutene-based structures for applications in materials science, such as resins with low dielectric constants. rsc.orgumich.edu The reaction conditions for Suzuki couplings are generally mild and tolerant of many functional groups, making this a highly practical and widely used method. nobelprize.orgnih.gov

Table 1: Selected Palladium-Catalyzed Reactions for Benzocyclobutene Synthesis

| Reaction Type | Catalyst System | Key Reactants | Product Type | Reference |

|---|---|---|---|---|

| [2+2] Annulation | Pd(OTf)₂(MeCN)₄ / NFSI | Arylboronic Acid, Alkene | Functionalized Benzocyclobutene | dicp.ac.cn |

| Intramolecular Suzuki-Miyaura Cyclization | Pd(OAc)₂ / SPhos | Vinyl Boronate (from Imine, Allene, B₂pin₂) | Densely Functionalized Benzocyclobutene | manchester.ac.uk |

| Suzuki Coupling | Pd(dppf)₂Cl₂ | Benzocyclobutene Boronate Ester, Aryl Halide | Tri-armed Benzocyclobutene Resins | rsc.org |

Iridium-Catalyzed Asymmetric Difunctionalization

While palladium catalysis is central to many transformations of boronic acids, iridium catalysis has emerged as a powerful tool for unique and asymmetric reactions, particularly with strained ring systems. Research has demonstrated the iridium-catalyzed asymmetric difunctionalization of C–C σ-bonds in highly strained bicyclo[1.1.0]butyl (BCB) boronate complexes. nih.govresearchgate.netacs.org It is important to note that in this context, "BCB" refers to bicyclo[1.1.0]butane, a structurally distinct and more strained system than benzocyclobutene. nih.govchinesechemsoc.org

This transformation involves an allylation-induced 1,2-metalate rearrangement of the bicyclo[1.1.0]butyl boronate complex, enabled by the release of ring strain. nih.gov The process allows for the asymmetric difunctionalization of C–C σ-bonds, leading to dicarbonation and carboboration products. nih.govresearchgate.net The result is the formation of a variety of enantioenriched 1,1,3-trisubstituted cyclobutane (B1203170) products that retain a versatile boronic ester group for further chemical modification. nih.govacs.org

The proposed catalytic cycle begins with the generation of an active Ir(I) species, which undergoes oxidative addition with an allylic electrophile to form a π-allyl-iridium intermediate. acs.org This electrophilic species then reacts with the nucleophilic bicyclo[1.1.0]butyl boronate complex, triggering a 1,2-boronate migration to yield the cyclobutane product. nih.govacs.org A notable feature of this reaction is that it produces trans diastereoisomers, resulting from an anti-addition across the C–C σ-bond. This stereochemical outcome is distinct from the syn-additions typically observed in similar reactions promoted by palladium(II)-aryl complexes. nih.govacs.org

Table 2: Iridium-Catalyzed Asymmetric Allylation of Bicyclo[1.1.0]butyl Boronate Complexes

| Catalyst System | Substrate | Reactant | Key Transformation | Product | Reference |

|---|---|---|---|---|---|

| [Ir(cod)Cl]₂ / Phosphoramidite Ligand | Bicyclo[1.1.0]butyl Boronate Complex | Allylic Alcohol | Asymmetric Allylation-induced 1,2-Metalate Rearrangement | Enantioenriched 1,1,3-Trisubstituted Cyclobutyl Boronic Ester | nih.govchinesechemsoc.org |

Currently, there are no direct reports of iridium-catalyzed asymmetric difunctionalization applied specifically to this compound. The high strain of the bicyclo[1.1.0]butane core is a key driving force for the observed reactivity, and the aromatic fusion in benzocyclobutene creates a different electronic and steric environment. However, the principles established with these highly strained systems provide a foundation for exploring new catalytic transformations of other strained organoboron compounds.

Emerging Catalytic Roles of Diboron(4) Compounds in Organic Transformations

Diboron(4) compounds, such as bis(pinacolato)diboron (B₂pin₂) and bis(neopentyl glycolato)diboron (B₂neo₂), have transitioned from being structural curiosities to indispensable reagents in synthetic chemistry. acs.orgrsc.org Initially used stoichiometrically, their role has expanded significantly, and they are now central to numerous metal-catalyzed borylation reactions for the synthesis of boronic esters and acids. rsc.orgresearchgate.net These reactions provide critical access to organoboron compounds that are themselves key building blocks in further synthetic operations. acs.org

The synthesis of this compound derivatives often begins with a palladium-catalyzed Miyaura borylation. rsc.orgrsc.org In this reaction, a halo-aromatic compound, such as 4-bromobenzocyclobutene, is coupled with a diboron(4) reagent in the presence of a palladium catalyst and a base. rsc.org This process directly installs the boryl group onto the benzocyclobutene scaffold, creating the boronate ester precursor to this compound. This transformation is highly efficient and tolerates a variety of functional groups. rsc.orgrsc.org

Furthermore, diboron(4) compounds are essential starting materials in the modular, multi-catalyst synthesis of complex benzocyclobutenes. As described in section 5.3.1, a Cu- and Pd-catalyzed sequence utilizes B₂pin₂ to react with imines and allenes, forming a vinyl boronate intermediate that subsequently cyclizes to the BCB core. manchester.ac.uk This highlights the role of diboron reagents not just in preparing simple boronic esters, but as integral components in sophisticated tandem reactions that build complex molecular frameworks.

Beyond their role as borylation reagents, research is exploring the use of diboron(4) compounds themselves as catalysts. This represents a shift towards more atom-economical and environmentally friendly synthetic methods. Theoretical studies on the B-B bond cleavage in diboron(4) compounds are helping to elucidate the thermodynamics and mechanisms of these novel catalytic cycles. rsc.org The ability of transition metals to facilitate B-B bond cleavage is a key step, and understanding these interactions is crucial for designing new boron-catalyzed organic reactions. rsc.org While still an emerging area, the potential for diboron(4) compounds to act as catalysts in reactions like cycloadditions opens new avenues for green chemistry. rsc.org

Materials Science and Engineering Applications of Benzocyclobutene Based Architectures

High-Performance Polymer Synthesis from Benzocyclobutene-4-boronic Acid Derived Monomers

Monomers derived from this compound are instrumental in the development of high-performance polymers tailored for demanding applications. The presence of the thermally polymerizable BCB unit, combined with the reactive boronic acid group, allows for the synthesis of polymers with exceptional thermal and dielectric properties. diva-portal.org

Thermally Crosslinkable Benzocyclobutene Resins for Electronic Applications

Benzocyclobutene (BCB) resins are a class of thermosetting polymers that have gained commercial importance, particularly in the field of microelectronics. nih.govmdpi.com The thermal curing of BCB-based monomers, which can be initiated at temperatures above 200°C, results in the formation of a highly crosslinked network. researchgate.netresearchgate.net This process is based on the electrocyclic ring-opening of the benzocyclobutene moiety to form a transient o-xylylene (B1219910), which then readily undergoes Diels-Alder reactions to create stable, crosslinked structures. mdpi.comresearchgate.net A key advantage of this curing mechanism is that it does not produce any volatile byproducts, which is highly desirable in the fabrication of microelectronic devices to avoid outgassing and contamination. nih.govfudan.edu.cn

Polymers derived from monomers like divinylsiloxane bis(benzocyclobutene) (DVS-bis-BCB) are commercially used as dielectric materials in applications such as the fabrication of gallium arsenide integrated circuits and in flat-panel displays. mdpi.com The resulting thermoset polymers exhibit excellent chemical resistance and high glass transition temperatures (Tg). mdpi.com The incorporation of this compound into polymer structures allows for the synthesis of novel resins with tailored properties for advanced electronic applications. diva-portal.org For instance, it can be used in the synthesis of polymers for use as hole-transporting layers in organic light-emitting diodes (OLEDs), where its crosslinking ability provides solvent resistance to the underlying layers. researchgate.net

Development of Materials with Low Dielectric Constants for Microelectronics

A critical requirement for materials used in modern microelectronics is a low dielectric constant (low-κ) to minimize signal delay, power consumption, and crosstalk between interconnects. nih.govresearchgate.net Benzocyclobutene-based polymers are inherently low-κ materials due to their nonpolar hydrocarbon structure. mdpi.com The dielectric constant of divinylsiloxane bis(benzocyclobutene) resin, for example, is approximately 2.65 and remains stable over a wide range of frequencies and temperatures. frontiersin.org

The molecular architecture of BCB-based polymers can be rationally designed to further reduce the dielectric constant. By introducing branched architectures and rigid conjugated cores derived from monomers synthesized via reactions like Suzuki, Heck, and Sonogashira couplings, it is possible to increase the free volume within the polymer matrix while restricting molecular chain mobility. uiowa.edu This approach has led to the development of tri-armed BCB-based resins with exceptional performance, exhibiting dielectric constants as low as 1.83 at 1 kHz and dielectric losses below 0.0015. uiowa.edu Furthermore, the synthesis of polymers from biorenewable sources like rosin (B192284) and functionalized with benzocyclobutene has yielded materials with low dielectric constants, around 2.51, making them promising for electronic and microelectronic applications. uiowa.edunih.gov

| Polymer System | Dielectric Constant (κ) | Frequency | Reference |

|---|---|---|---|

| Divinylsiloxane bis(benzocyclobutene) (DVS-bis-BCB) | ~2.65 | 100 Hz - 1 MHz | frontiersin.org |

| Tri-armed BCB Resin (TPA-yne-BCB) | 1.83 | 1 kHz | uiowa.edu |

| Rosin-based BCB Resin | 2.51 | 0.1 - 18 MHz | uiowa.edunih.gov |

| Benzocyclobutene-functionalized hyperbranched polysiloxane | 2.70 | 1 MHz | |

| Poly(2-(4-benzocyclobutenyl)-divinylbenzene) | Varies with cross-linking | - |

Fabrication of Thermosetting Resins with Enhanced Thermal Stability and Hydrophobicity

In addition to their favorable dielectric properties, thermosetting resins derived from benzocyclobutene exhibit excellent thermal stability and hydrophobicity, which are critical for the reliability and longevity of electronic components. uiowa.edu The highly crosslinked network formed during the thermal curing of BCB contributes to a high thermal decomposition temperature. For example, a novel benzocyclobutene-functionalized polycarbonate, after curing, showed a 5% weight loss temperature of 451°C and a char yield of 33% at 1000°C in a nitrogen atmosphere. Similarly, tri-armed BCB-based resins have demonstrated outstanding thermal stability with a 5% weight loss temperature exceeding 500°C. uiowa.edu

The introduction of BCB groups into polymer structures also effectively enhances their hydrophobicity. The cured BCB-functionalized polycarbonate exhibited a low water uptake of only 0.21% after being immersed in boiling water for 24 hours. Resins derived from biorenewable rosin and functionalized with benzocyclobutene have shown a water contact angle of 106°, indicating a highly hydrophobic surface. uiowa.edunih.gov This intrinsic hydrophobicity is beneficial for electronic applications as it minimizes moisture absorption, which can adversely affect the dielectric properties and reliability of the device. mdpi.com

| Polymer System | 5% Weight Loss Temperature (Td5) | Water Uptake / Contact Angle | Reference |

|---|---|---|---|

| BCB-functionalized Polycarbonate | 451°C | 0.21% (24h boiling water) | |

| Tri-armed BCB Resin (TPA-yne-BCB) | >500°C | <2% water absorption | uiowa.edu |

| Rosin-based BCB Resin | 406°C | 106° contact angle | uiowa.edunih.gov |

| Cross-linked Polyethylene with BCB | 440-446°C | Intrinsic hydrophobicity |

Strategies for Controlled Polymerization and Crosslinking in Benzocyclobutene Systems

The properties of benzocyclobutene-based thermosets are highly dependent on the degree of polymerization and the crosslinking density. Therefore, controlling these parameters is crucial for tailoring the material properties for specific applications. The crosslinking of BCB is a thermally activated process that does not require a catalyst and proceeds with high atom economy. researchgate.net The process begins with the ring-opening of the strained four-membered ring at temperatures typically above 200°C to form the highly reactive o-xylylene intermediate. This intermediate can then undergo various reactions, including Diels-Alder cycloaddition with a dienophile or self-dimerization, leading to the formation of a crosslinked network. researchgate.net

The molecular weight of the prepolymer and the concentration of BCB units within the polymer chains are key factors that can be controlled to influence the final properties of the thermoset. For instance, in the case of copolymers of styrene (B11656) and vinylbenzocyclobutene, the degree of crosslinking is directly controlled by the percentage of BCB incorporated during polymerization. Furthermore, the curing temperature and time can be optimized to control the crosslinking process. MALDI-TOF mass spectrometry studies have shown that changes in average molecular mass and the formation of side-products can be used to determine the optimal curing temperature for polymerization and crosslinking. This allows for a more controlled approach to fabricating BCB-based materials with desired mechanical and thermal properties.

Surface Functionalization and Nanostructure Integration using Boronic Acid Chemistry

The boronic acid group in this compound provides a powerful tool for surface functionalization and the integration of nanostructures. Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a chemistry that is particularly useful for targeting and binding to saccharides, which are often present on the surface of cells and in the matrix of biofilms. This specific interaction allows for the targeted attachment of benzocyclobutene-containing materials to biological surfaces. For example, a strategy has been developed to use boronic acid functionalized photosensitizers to target polysaccharides on the bacterial cell envelope.

This same principle can be applied to the surface modification of inorganic nanoparticles. A versatile strategy involves using boronic acid modified, polymerizable diacetylene derivatives to convert hydrophobic inorganic nanocrystals into water-dispersible and targeted nanocomposites. fudan.edu.cn The boronic acid moiety can also be used to anchor molecules to polymer coatings, such as polyvinyl alcohol, to create self-disinfecting surfaces. In the context of this compound, the boronic acid group can serve as a handle for attaching the benzocyclobutene unit to various surfaces and nanostructures, which can then be thermally crosslinked to form a stable, functional coating. This dual functionality makes this compound a valuable building block for creating advanced hybrid materials.

Crystal Engineering and Molecular Architecture from Boronic Acid Derivatives

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Boronic acids have emerged as versatile building blocks in crystal engineering due to their ability to act as both hydrogen bond donors and acceptors, allowing them to form robust and predictable intermolecular interactions. researchgate.net The boronic acid group can form strong hydrogen bonds with complementary functional groups, such as those found in nitrogen-containing molecules, to create co-crystals with specific arrangements of the constituent molecules.

The boronic acid functionality in this compound can be exploited to control the molecular architecture in the solid state. By co-crystallizing with other molecules, it is possible to direct the formation of specific supramolecular assemblies. For example, boronic acids have been used as linear templates to pre-organize pyridyl-containing olefins for [2+2] photodimerization reactions in the solid state by holding the reactants in the correct geometry through hydrogen bonding. This demonstrates the potential of using the boronic acid group to control the spatial arrangement of molecules, which could be applied to benzocyclobutene derivatives to create ordered polymeric structures or to template reactions in the solid state. The synthesis of polymers through the cross-coupling of this compound with aryl dihalides is another example of how the boronic acid group is used to build specific molecular architectures. uiowa.edu

Medicinal Chemistry and Chemical Biology: Benzocyclobutene 4 Boronic Acid As a Pharmaceutical Scaffold Precursor

Benzocyclobutene Scaffolds in Pharmaceutically Relevant Molecules

Benzocyclobutenes (BCBs) are a class of reactive compounds that are highly valued as building blocks for drug molecules. scripps.edueurekalert.orgbionity.com Their unique structure, which consists of a strained four-carbon ring fused to a benzene (B151609) ring, makes them biologically active and useful for developing new drugs. scripps.edueurekalert.orgbionity.com BCBs are found in some natural medicinal compounds and in the approved heart failure drug ivabradine. scripps.edueurekalert.org The rigid, strained ring system of BCBs makes them valuable in medicinal chemistry for creating novel molecular architectures. manchester.ac.uk

Utility as Building Blocks for the Development of Therapeutic Agents

The inherent strain and reactivity of the benzocyclobutene core make it a versatile starting point for synthesizing more complex molecules. manchester.ac.ukrsc.org This reactivity allows chemists to introduce a variety of functional groups, leading to a diverse range of potential therapeutic agents. scripps.edu For instance, the ability to use a wide array of cyclic and acyclic aliphatic acids as starting materials allows for the generation of diverse BCB scaffolds, including those with heterocyclic rings which are particularly useful in drug molecules. scripps.edueurekalert.org This modularity is a significant advantage in drug discovery, enabling the systematic exploration of chemical space to optimize biological activity. manchester.ac.uk

Accessing Novel Bioisosteric Space through Benzocyclobutene Derivatization

Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. In drug design, replacing one part of a molecule with a bioisostere can lead to improved properties such as increased potency, better selectivity, or reduced toxicity. drughunter.com The unique three-dimensional structure of the benzocyclobutene scaffold allows chemists to explore novel bioisosteric replacements for more common aromatic rings like benzene. nih.govresearchgate.netcolab.ws This "escape from flatland" is a key strategy in modern medicinal chemistry to create new drugs with improved properties. researchgate.net By derivatizing the benzocyclobutene core, medicinal chemists can create molecules with unique shapes and electronic properties that can interact with biological targets in new ways. rsc.org For example, fluorinated cyclobutane (B1203170) derivatives have been explored as bioisosteres for para-substituted benzene rings. rsc.org

Boronic Acid Moiety as a Key Pharmacophore and Bioisostere in Drug Discovery Research

The boronic acid group has become increasingly important in drug discovery due to its unique chemical properties. nih.govresearchgate.net It can act as a key pharmacophore, the part of a molecule responsible for its biological activity, and as a bioisostere for other functional groups like carboxylic acids. drughunter.commdpi.com The use of boronic acids in medicinal chemistry has grown significantly, leading to the development of several approved drugs. nih.govmdpi.comresearchgate.net

Design and Synthesis of Boronic Acid-Based Inhibitors for Enzymatic Targets

A primary application of boronic acids in drug design is the development of enzyme inhibitors. nih.govresearchgate.net The boron atom in a boronic acid can form a stable, reversible covalent bond with the active site of certain enzymes, particularly serine proteases. sci-hub.semdpi.com This interaction can block the enzyme's normal function, making boronic acid-based compounds potent inhibitors.

The design of these inhibitors often involves creating molecules that mimic the natural substrate of the target enzyme. researchgate.netmdpi.com For example, dipeptidyl boronic acids have been successfully developed as proteasome inhibitors for cancer therapy. nih.gov The synthesis of these complex molecules often requires multi-step procedures. For instance, a divergent synthesis using an Ireland-Claisen rearrangement has been employed to create a variety of arginase inhibitors. nih.gov

Table 1: Examples of Boronic Acid-Based Enzyme Inhibitors

| Inhibitor Class | Target Enzyme | Therapeutic Area |

| Dipeptidyl boronic acids | Proteasome | Cancer |

| Acyclic boronic acids | Arginase | Immuno-oncology |

| Boronic acid-based inhibitors | Histone Deacetylases (HDACs) | Cancer |

| Boronic acid transition state inhibitors (BATSIs) | β-Lactamases | Infectious Diseases |